

# In-Depth Technical Guide: 2-Chloro-6-methylpyridine-4-boronic acid

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## Compound of Interest

Compound Name: 2-Chloro-6-methylpyridine-4-boronic acid

Cat. No.: B594455

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-6-methylpyridine-4-boronic acid**, a key building block in modern medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

## Core Compound Properties

**2-Chloro-6-methylpyridine-4-boronic acid** is a substituted pyridinylboronic acid that serves as a crucial reagent in cross-coupling reactions. Its unique structural features, including the chloro and methyl substituents on the pyridine ring, offer specific steric and electronic properties that are advantageous for targeted chemical syntheses.

Property	Value	Reference
CAS Number	1320397-15-6	[1]
Molecular Formula	C6H7BCINO2	
Molecular Weight	171.39 g/mol	
Appearance	Off-white to white powder	
Purity	Typically $\geq 95\%$	
Solubility	Soluble in methanol, DMSO, and other polar organic solvents	

## Synthesis and Mechanism

The synthesis of **2-Chloro-6-methylpyridine-4-boronic acid** typically involves a multi-step process, often culminating in a Miyaura borylation reaction. A generalized synthetic workflow is outlined below.



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Caption: Generalized synthetic workflow for **2-Chloro-6-methylpyridine-4-boronic acid**.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction utilizing **2-Chloro-6-methylpyridine-4-boronic acid**.

Materials:

- **2-Chloro-6-methylpyridine-4-boronic acid**
- Aryl halide (e.g., Aryl bromide or iodide)

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Dioxane/Water, Toluene/Water, DME)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- To a reaction vessel, add **2-Chloro-6-methylpyridine-4-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Purge the vessel with an inert gas for 10-15 minutes.
- Add the degassed solvent system to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

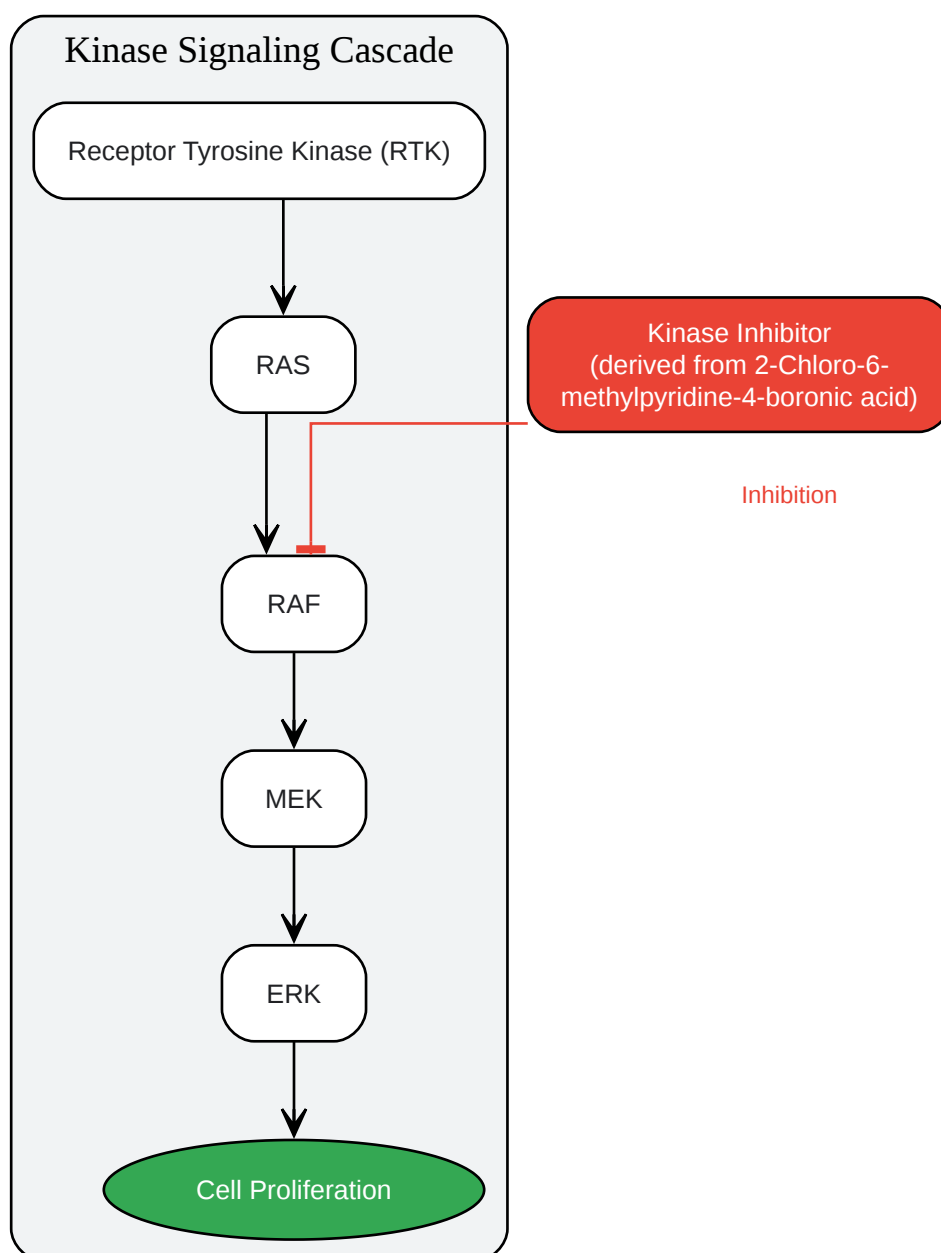
## Applications in Drug Discovery

**2-Chloro-6-methylpyridine-4-boronic acid** is a versatile building block in the synthesis of biologically active molecules. Its utility is particularly prominent in the construction of kinase inhibitors and other targeted therapeutics. The pyridine nitrogen can act as a hydrogen bond

acceptor, while the chloro and methyl groups can be tailored to fit into specific hydrophobic pockets of target proteins.

## Signaling Pathway Inhibition

Many kinase inhibitors target ATP-binding sites. The pyridine core, often introduced via reagents like **2-Chloro-6-methylpyridine-4-boronic acid**, can mimic the hinge-binding interactions of the adenine moiety of ATP.

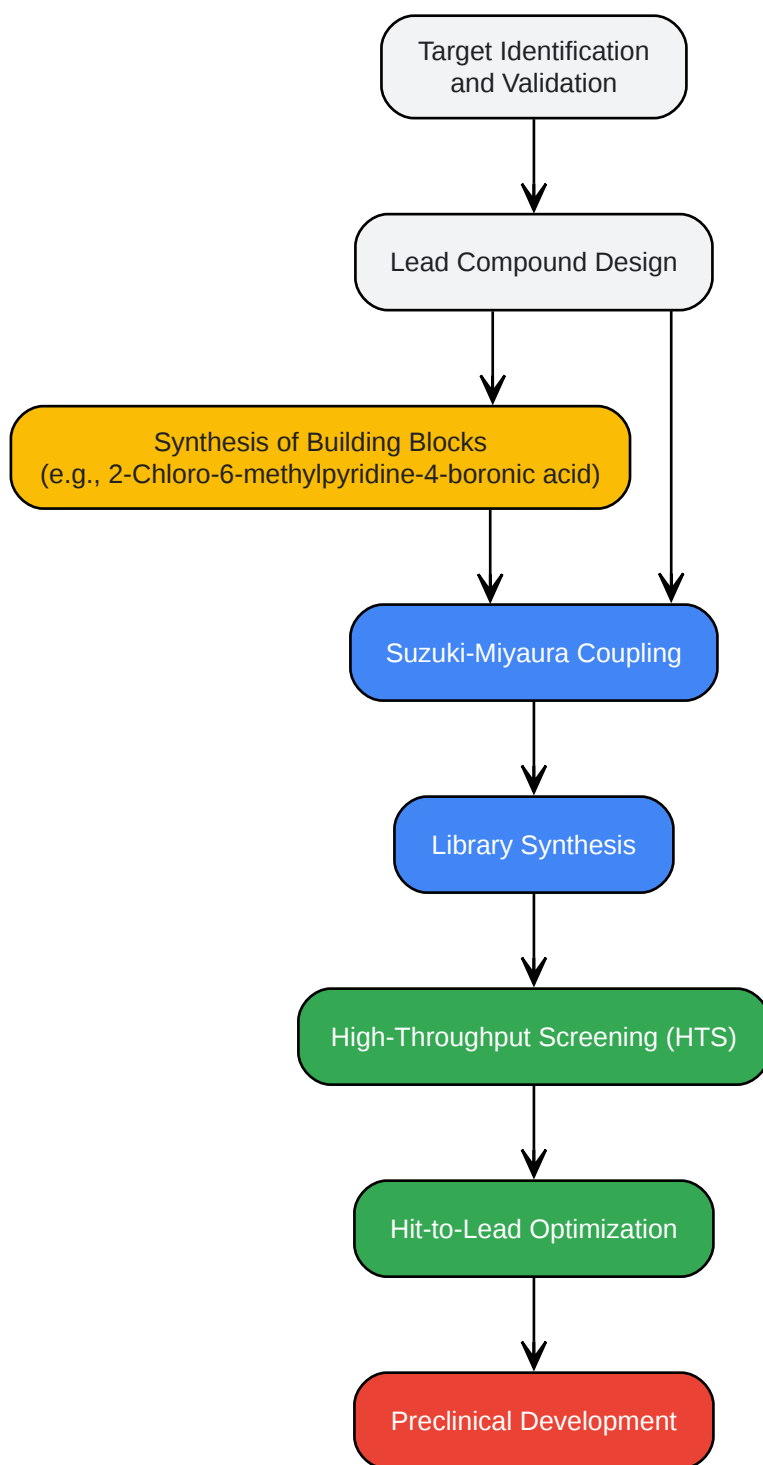


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Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

## Logical Workflow for Drug Candidate Synthesis

The development of a drug candidate often follows a structured synthetic and screening process.



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Caption: Logical workflow from target identification to preclinical development.

## Safety and Handling

**2-Chloro-6-methylpyridine-4-boronic acid** should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**2-Chloro-6-methylpyridine-4-boronic acid** is a valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of a wide array of complex molecules, including potent kinase inhibitors. A thorough understanding of its properties, synthesis, and reaction methodologies is essential for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

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## References

- 1. eMolecules 2-Chloro-6-methylpyridine-4-boronic acid | 1320397-15-6 | 1G | Fisher Scientific [fishersci.com]
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